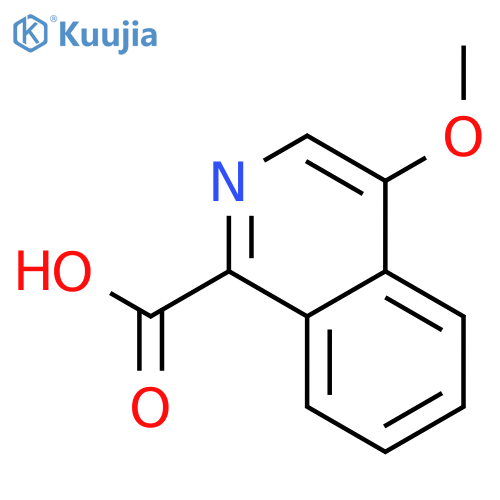Cas no 1179149-12-2 (4-Methoxyisoquinoline-1-carboxylic acid)

1179149-12-2 structure
商品名:4-Methoxyisoquinoline-1-carboxylic acid
4-Methoxyisoquinoline-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- DB-118038
- DTXSID80731401
- SCHEMBL756470
- 1179149-12-2
- 4-METHOXYISOQUINOLINE-1-CARBOXYLICACID
- 4-METHOXYISOQUINOLINE-1-CARBOXYLIC ACID
- 4-Methoxyisoquinoline-1-carboxylic acid
-
- MDL: MFCD20925685
- インチ: InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14)
- InChIKey: JRYOYMYRIYDYAL-UHFFFAOYSA-N
- ほほえんだ: COC1=CN=C(C2=CC=CC=C21)C(=O)O
計算された属性
- せいみつぶんしりょう: 203.058243149Da
- どういたいしつりょう: 203.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4Ų
4-Methoxyisoquinoline-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223548-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$636 | 2021-08-04 | |
| Chemenu | CM223548-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759063-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 98% | 1g |
¥7140.00 | 2024-08-09 | |
| Alichem | A189009466-1g |
4-Methoxyisoquinoline-1-carboxylic acid |
1179149-12-2 | 95% | 1g |
$737.48 | 2023-09-04 |
4-Methoxyisoquinoline-1-carboxylic acid 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1179149-12-2 (4-Methoxyisoquinoline-1-carboxylic acid) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
